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molecular formula C8H14N4O2 B8679294 1-Butyl-5,6-diaminouracil

1-Butyl-5,6-diaminouracil

Cat. No. B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
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Patent
US04581451

Procedure details

84.8 g (0.4 mole) of 1-butyl-5-nitroso-6-aminouracil are suspended in 440 ml of a concentrated 50% aqueous solution of ammonium hydroxide. The resulting suspension is heated to 80° C. 88 g (0.48 mole) of sodium dithionite are added in portions with stirring over a period of 30 minutes. Stirring is then continued for 30 minutes at 80° C. and then overnight at room temperature. The product is cooled in ice, the precipitate is filtered and then washed with a little ice water, giving 62 g crystals in the form of a very fine powder.
Name
1-butyl-5-nitroso-6-aminouracil
Quantity
84.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:12]([NH2:13])=[C:11]([N:14]=O)[C:9](=[O:10])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4].[OH-].[NH4+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>>[CH2:1]([N:5]1[C:12]([NH2:13])=[C:11]([NH2:14])[C:9](=[O:10])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2,3.4.5|

Inputs

Step One
Name
1-butyl-5-nitroso-6-aminouracil
Quantity
84.8 g
Type
reactant
Smiles
C(CCC)N1C(=O)NC(=O)C(=C1N)N=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
88 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is then continued for 30 minutes at 80° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The product is cooled in ice
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with a little ice water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)N1C(=O)NC(=O)C(=C1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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